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Compound of Interest

Compound Name: Direct black 19
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A comprehensive review of the genotoxic and carcinogenic potential of two widely used azo

dyes.

This guide presents a comparative toxicological analysis of Direct Black 19 and Direct Black

38, two trisazo dyes with historical applications in the textile, paper, and leather industries.

While both dyes share structural similarities as azo compounds, their toxicological profiles

diverge significantly, primarily due to the nature of their metabolic breakdown products. This

analysis, intended for researchers, scientists, and drug development professionals, provides a

detailed comparison of their toxicity, supported by experimental data, to inform safer laboratory

and industrial practices.

Executive Summary
The core distinction between the two dyes lies in their chemical precursors and subsequent

metabolites. Direct Black 38 is a benzidine-based dye, which upon metabolic reduction,

liberates benzidine, a known human and animal carcinogen. In contrast, Direct Black 19 is not

derived from benzidine and does not produce this carcinogenic metabolite, rendering it a

significantly safer alternative. Experimental evidence robustly supports the carcinogenicity and

mutagenicity of Direct Black 38, while data for Direct Black 19 suggests a lower toxicological

concern, although it is not entirely devoid of genotoxic potential, particularly after chemical

reduction.
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The following tables summarize the key toxicological data for Direct Black 19 and Direct Black

38 based on available experimental studies.

Table 1: Acute and General Toxicity

Parameter Direct Black 19 Direct Black 38

CAS Number 6428-31-5 1937-37-7

Chemical Formula C₃₄H₂₇N₁₃Na₂O₇S₂ C₃₄H₂₅N₉Na₂O₇S₂

Molecular Weight 839.77 g/mol 781.74 g/mol

Oral LD50 (Rat) >2000 mg/kg[1] 7600 mg/kg[2]

Primary Route of Exposure Dermal, Inhalation, Ingestion Dermal, Inhalation, Ingestion

Reported Health Hazards

May cause eye, skin, and

respiratory irritation.[1][3]

Harmful if swallowed.[1][3]

May be absorbed through the

skin.[4] Emits toxic fumes upon

decomposition.[4]
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Study Type Direct Black 19 Direct Black 38

Classification

Not listed as a carcinogen by

ACGIH, IARC, NIOSH, NTP, or

OSHA.[3]

Known to be a human

carcinogen (as a benzidine-

based dye).[5] Sufficient

evidence of carcinogenicity in

experimental animals.[6][7]

Animal Studies (Rats)

No specific long-term

carcinogenicity studies readily

available.

NCI 13-Week Subchronic

Study: Induced hepatocellular

carcinomas and neoplastic

nodules in Fischer 344 rats.[6]

[7][8][9]

Animal Studies (Mice)

No specific long-term

carcinogenicity studies readily

available.

NCI 13-Week Subchronic

Study: Caused degeneration of

liver cells.[10][11]

Mechanism
Not applicable (not benzidine-

based).

Metabolized to the known

carcinogen benzidine.[6][10]

[12][13]
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Assay Direct Black 19 Direct Black 38

Ames Test (Salmonella

typhimurium)

Appeared to be an indirect

mutagen, inducing frameshift

mutations in strains TA-1538

and TA-98 with metabolic

activation.[14] Mutagenicity of

urine extracts from treated rats

was 3.0 revertants/nanomole

in TA-1538.[14] Dithionite

reduction increased mutagenic

activity.[14]

Mutagenic with microsomal

activation in Salmonella strains

TA98 and TA100.[6] When

reduced with sodium

dithionate, it is more mutagenic

than can be accounted for by

the release of benzidine alone.

[15] Mutagenicity of urine

extracts from treated rats was

3.5 revertants/nanomole in TA-

1538.[14]

Micronucleus Test (in vivo)

Increased the frequency of

polychromatic erythrocytes

with micronuclei in a dose-

related manner in mice.[14]

Induced a weak but statistically

significant and dose-related

increase in micronuclei in rat

bone marrow.[16]

Unscheduled DNA Synthesis

(UDS)

Did not induce any

concentration-related DNA

repair synthesis in vitro in

primary rat hepatocyte

cultures.[14]

Induced unscheduled DNA

synthesis in the liver of rats in

vivo.[16]

Metabolic Pathways and Toxicity Mechanisms
The toxicity of these azo dyes is intrinsically linked to their metabolism. The initial and most

critical step is the reductive cleavage of the azo bond (-N=N-), which is primarily carried out by

azoreductase enzymes present in the liver and intestinal microbiota.

For Direct Black 38, this metabolic activation is a well-established pathway to carcinogenesis.

The azoreduction of Direct Black 38 releases benzidine, a potent aromatic amine that is a

recognized human carcinogen.[6][10][12][13] Benzidine can then undergo further metabolic

activation in the liver to form reactive intermediates that can bind to DNA, leading to mutations

and the initiation of cancer, particularly of the bladder and liver.[12][17]
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Metabolic activation of Direct Black 38 to the carcinogen benzidine.

For Direct Black 19, while it is also an azo dye subject to azoreduction, it does not yield

benzidine. Its mutagenicity, particularly after chemical reduction, suggests that its breakdown

products can also have genotoxic effects.[14] However, the specific metabolites and their

carcinogenic potential have not been as extensively studied or characterized as those of Direct

Black 38. The available data suggests that the risk associated with Direct Black 19 is

substantially lower.

Experimental Protocols
A brief overview of the key experimental methodologies cited in the toxicological assessment of

these dyes is provided below.

Carcinogenicity Bioassay (NCI 13-Week Subchronic
Study)
This study was designed to evaluate the carcinogenic potential of chemicals in rodents.[6][7][8]

Test Animals: Fischer 344 rats and B6C3F1 mice.[6][7]

Administration: The dyes were administered in the feed for 13 weeks.[7]

Dose Levels: Multiple dose levels were tested. For Direct Black 38 in rats, doses included

1,500 ppm.[7]

Endpoint: The primary endpoints were the observation of gross and microscopic pathological

changes, with a focus on the incidence of neoplastic nodules and hepatocellular carcinomas

in the liver.[6][7]
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Control: A concurrent control group of animals was maintained under identical conditions but

without the test substance in their feed.[7]

Select Animals
(Rats, Mice)

Acclimation Period

Randomization into
Dosed and Control Groups

13-Week Dosing Period
(Dye in Feed)

Clinical Observation
and Weight Monitoring

Necropsy and
Tissue Collection

Histopathological Examination
of Tissues (especially liver)

Statistical Analysis of
Tumor Incidence

Conclusion on
Carcinogenicity
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Workflow for the NCI 13-week subchronic carcinogenicity study.

Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical

compounds.[18][19][20][21]

Test Organism: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).

[15][18]

Principle: The assay measures the frequency of reverse mutations (reversions) that restore

the functional capability of the bacteria to synthesize histidine, allowing them to grow on a

histidine-deficient medium.[18][21]

Metabolic Activation: The test is conducted with and without a mammalian metabolic

activation system (S9 fraction from rat liver) to detect mutagens that require metabolic

activation to become genotoxic.[15][18]

Procedure: The bacterial strains are exposed to the test substance at various concentrations,

both with and without the S9 mix, and plated on a minimal glucose agar medium lacking

histidine.[22]

Endpoint: The number of revertant colonies is counted after incubation. A significant, dose-

dependent increase in the number of revertant colonies compared to the negative control

indicates a mutagenic effect.[21]

In Vivo Micronucleus Assay
This assay is used to detect the genotoxic potential of a test substance in vivo by assessing

chromosomal damage or damage to the mitotic apparatus in erythroblasts.

Test Animals: Typically mice or rats.[14][16]

Administration: The test substance is administered to the animals, usually via oral gavage or

intraperitoneal injection.[14]
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Tissue Collection: Bone marrow is collected at appropriate time intervals after exposure.[14]

[16]

Analysis: Bone marrow smears are prepared and stained to differentiate between

polychromatic (immature) and normochromatic (mature) erythrocytes. The frequency of

micronucleated polychromatic erythrocytes is determined by microscopic analysis.

Endpoint: A significant increase in the frequency of micronucleated polychromatic

erythrocytes in treated animals compared to controls indicates that the substance has

induced chromosomal damage.[16]

Conclusion and Recommendations
The comparative analysis of Direct Black 19 and Direct Black 38 clearly demonstrates a

significant difference in their toxicological profiles. Direct Black 38 poses a substantial health

risk due to its metabolic conversion to the known human carcinogen benzidine. The

experimental data strongly supports its carcinogenicity and mutagenicity.

In contrast, Direct Black 19, which is not a benzidine-based dye, exhibits a much lower level of

toxicity. While it has shown some evidence of mutagenicity, particularly after chemical

reduction, it is not classified as a carcinogen and appears to be a significantly safer alternative.

For researchers, scientists, and drug development professionals, the choice is clear. The use of

Direct Black 38 should be avoided whenever possible due to its established carcinogenic

hazard. Direct Black 19, while requiring appropriate handling as with any chemical, presents a

much lower risk profile and is the recommended substitute for applications where a direct black

dye is necessary. This comparative guide underscores the importance of understanding the

chemical structure and metabolic fate of compounds in assessing their toxicological risk.
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To cite this document: BenchChem. [A Comparative Toxicological Analysis of Direct Black 19
and Direct Black 38]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3276460#comparative-analysis-of-direct-black-19-
and-direct-black-38-toxicity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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